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molecular formula C7H8N2O2 B104815 Methyl 6-aminopyridine-2-carboxylate CAS No. 36052-26-3

Methyl 6-aminopyridine-2-carboxylate

Cat. No. B104815
M. Wt: 152.15 g/mol
InChI Key: OHIHEJTUXNQOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

6-Aminopyridine-2-carboxylic acid (5.0 g, 36 mmol) was dissolved in 50 ml of MeOH. To this was added acetyl chloride (9.0 ml, 126 mmol) in 50 ml of MeOH. The reaction was heated to reflux overnight. Concentrate to an orange oil and partition with EtOAc and water. The organic portions were washed with brine, dried (MgSO4) and concentrated to a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.[C:11](Cl)(=O)C>CO>[NH2:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=CC(=N1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to an orange oil
CUSTOM
Type
CUSTOM
Details
partition with EtOAc and water
WASH
Type
WASH
Details
The organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid

Outcomes

Product
Name
Type
Smiles
NC1=CC=CC(=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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